molecular formula C22H18N2O4 B2356541 (E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide CAS No. 536719-51-4

(E)-9-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)-9H-fluorene-9-carbohydrazide

Cat. No. B2356541
CAS RN: 536719-51-4
M. Wt: 374.396
InChI Key: IMPXBHBALNQOGY-YDZHTSKRSA-N
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Description

This compound is a hydrazide derivative with a fluorene backbone. The presence of hydroxy and methoxy groups suggests that it may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of a similar compound, (E)-N′-(4-hydroxy-3-methoxybenzylidene)-2-naphthohydrazide monohydrate, has been reported . It’s a monoclinic crystal with a volume of 1635.1 ų .

Scientific Research Applications

Antibacterial Activity

  • Schiff base ligands, including derivatives similar to the compound , have been synthesized and shown to exhibit antibacterial activities against pathogenic bacteria. Metal complexes of these ligands are found to have higher activities than the free ligands themselves (Ajlouni et al., 2013).

Structural and Spectroscopic Studies

  • Studies involving similar compounds, characterized by methods like FT-IR, NMR, and ESI-MS spectroscopy, have been conducted. These studies also include molecular docking and theoretical structure optimization, suggesting potential applications in drug design (Karrouchi et al., 2021).

Crystal Structure Analysis

  • The crystal structures of hydrazone derivatives, closely related to the compound , have been elucidated. This includes insights into molecular geometries and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds (Chia et al., 2014).

Application in Peptide Synthesis

  • N,O-Bis-Fmoc derivatives of similar compounds have been used as intermediates in peptide synthesis, demonstrating their utility in inhibiting interchain association during solid phase peptide synthesis (Johnson et al., 1993).

Application in Biological Systems

  • Certain Schiff base compounds, similar in structure, have shown potential as new anticancer classes. These compounds have demonstrated cytotoxicity against human cancer cell lines, suggesting their applicability in cancer research (Cardoso et al., 2017).

Fluorescence and Sensing Applications

  • Novel compounds, including pyrazole derivatives similar to the compound , have been developed as fluorescence probes for selective sensing of cations. This indicates their potential application in bioimaging and detecting specific ions in biological systems (Wei et al., 2022).

properties

IUPAC Name

9-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]fluorene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-20-12-14(10-11-19(20)25)13-23-24-21(26)22(27)17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-13,25,27H,1H3,(H,24,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXBHBALNQOGY-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2(C3=CC=CC=C3C4=CC=CC=C42)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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